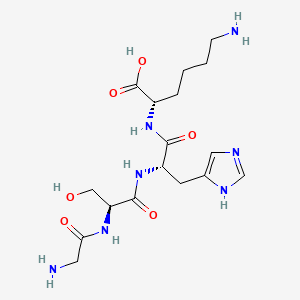

Glycyl-seryl-histidyl-lysine

Description

Properties

CAS No. |

87230-85-1 |

|---|---|

Molecular Formula |

C17H29N7O6 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C17H29N7O6/c18-4-2-1-3-11(17(29)30)23-15(27)12(5-10-7-20-9-21-10)24-16(28)13(8-25)22-14(26)6-19/h7,9,11-13,25H,1-6,8,18-19H2,(H,20,21)(H,22,26)(H,23,27)(H,24,28)(H,29,30)/t11-,12-,13-/m0/s1 |

InChI Key |

WZUMSFQGYWBRNX-AVGNSLFASA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies for Glycyl Seryl Histidyl Lysine

Classical Solution-Phase Peptide Synthesis Strategies

Historically, the synthesis of peptides was dominated by classical solution-phase methods. nih.govnih.gov This approach involves the sequential coupling of amino acids in a homogenous solution. brieflands.com Each amino acid is appropriately protected at its N-terminus and reactive side chains to prevent unwanted side reactions during the formation of the peptide bond. wikipedia.orgnih.gov The process involves the activation of the C-terminal carboxyl group of one amino acid and its subsequent reaction with the free N-terminal amino group of another. wikipedia.org After each coupling step, the N-terminal protecting group is removed to allow for the next amino acid to be added. While this method allows for the purification of intermediates at each stage, it can be a time-consuming and labor-intensive process, particularly for longer peptides. brieflands.com For a tetrapeptide like Glycyl-seryl-histidyl-lysine, a fragment condensation approach could also be employed, where dipeptides are synthesized and then coupled together. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Techniques and Innovations

The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield revolutionized the field of peptide synthesis. nih.govcore.ac.uk This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the stepwise addition of subsequent amino acids. nih.govbrieflands.com A key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by washing the resin. nih.gov This eliminates the need for purification of intermediates and has enabled the automation of peptide synthesis. researchgate.net The synthesis proceeds from the C-terminus to the N-terminus. wikipedia.org

Protecting Group Chemistries in Tetrapeptide Elongation

The success of SPPS is heavily reliant on the use of appropriate protecting groups for the α-amino group of the incoming amino acid and the reactive side chains of the amino acids in the growing peptide chain. wikipedia.orgnih.gov The two most common orthogonal protection strategies are the Boc/Bzl and Fmoc/tBu schemes. wikipedia.org

Boc/Bzl Strategy: This approach utilizes tert-butyloxycarbonyl (Boc) for the temporary protection of the N-terminus, which is removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA). wikipedia.orgthermofisher.com Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org

Fmoc/tBu Strategy: This is currently the more widely used method. researchgate.net It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection, which is removed with a piperidine (B6355638) solution. thermofisher.com The side-chain protecting groups are tert-butyl (tBu) based and are cleaved simultaneously with the peptide from the resin using TFA. wikipedia.orgrsc.org

For the synthesis of this compound, specific side-chain protection is crucial:

Serine (Ser): The hydroxyl group is typically protected with a tert-butyl (tBu) group in the Fmoc strategy. creative-peptides.com

Histidine (His): The imidazole (B134444) ring of histidine is a common source of side reactions, including racemization. creative-peptides.com Protecting groups such as Trityl (Trt) or N(π)-tert-butoxymethyl (Bum) are often used. creative-peptides.com

Lysine (B10760008) (Lys): The ε-amino group is commonly protected with a Boc group in the Fmoc strategy. biosynth.com

A summary of common protecting groups used in Fmoc/tBu SPPS for the amino acids in this compound is presented below:

| Amino Acid | Side Chain Functional Group | Common Protecting Group (Fmoc/tBu Strategy) |

| Glycine (B1666218) (Gly) | None | Not Applicable |

| Serine (Ser) | Hydroxyl (-OH) | tert-Butyl (tBu) |

| Histidine (His) | Imidazole | Trityl (Trt), tert-Butoxymethyl (Bum) |

| Lysine (Lys) | ε-Amino (-NH2) | tert-Butyloxycarbonyl (Boc) |

Resin Selection and Cleavage Protocols

The choice of resin is a critical factor in SPPS, as it determines the C-terminal functionality of the peptide and the conditions required for final cleavage. peptide.com Resins are typically based on a polystyrene (PS) core cross-linked with divinylbenzene (B73037) (DVB). csic.esiris-biotech.de The degree of cross-linking affects the swelling properties of the resin, which in turn influences reaction kinetics. iris-biotech.de For the synthesis of a C-terminal acid peptide like this compound, several resins are suitable.

Commonly used resins for synthesizing peptide acids via the Fmoc strategy include:

| Resin Type | Linker | Cleavage Conditions |

| Wang Resin | 4-Hydroxymethylphenoxymethyl | 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) iris-biotech.de |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Mildly acidic conditions, allowing for the synthesis of protected peptide fragments researchgate.netiris-biotech.de |

| PAM Resin | Phenylacetamidomethyl | More stable to acid than Wang resin, often used in Boc chemistry iris-biotech.de |

The cleavage of the completed peptide from the resin and the simultaneous removal of the side-chain protecting groups is typically achieved by treating the peptidyl-resin with a "cleavage cocktail." rsc.org This cocktail usually consists of a strong acid, most commonly TFA, and a variety of scavengers to capture the reactive carbocations generated during the deprotection process. rsc.org The choice of scavengers is important to prevent the modification of sensitive amino acid residues.

Enzymatic Synthesis Approaches for Oligopeptides

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. google.com This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds. nih.gov By manipulating reaction conditions (e.g., pH, solvent), the natural hydrolytic activity of these enzymes can be reversed to favor synthesis. One of the key advantages of enzymatic synthesis is its stereoselectivity, which minimizes the risk of racemization. rsc.org

Several strategies exist for the enzymatic synthesis of oligopeptides:

Thermodynamically controlled synthesis: This approach relies on shifting the reaction equilibrium towards peptide formation, often by using high concentrations of substrates or by removing the product from the reaction mixture.

Kinetically controlled synthesis: This method uses activated acyl donors (e.g., amino acid esters) and takes advantage of the enzyme's catalytic efficiency to rapidly form the peptide bond before hydrolysis can occur. nih.gov

Enzymes like papain, chymotrypsin, and thermolysin have been used for the synthesis of various peptides. nih.govacs.org For instance, thermolysin has been used to synthesize a tetrapeptide from dipeptide fragments. nih.gov While the specific enzymatic synthesis of this compound is not extensively detailed in the provided context, the principles of enzymatic oligopeptide synthesis are applicable. rsc.orgcreative-peptides.com The development of engineered enzymes, or "aminolysins," further expands the scope of this methodology. rsc.org

Purification and Analytical Characterization of Synthetic this compound

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide as well as various impurities such as deletion sequences and incompletely deprotected peptides. lcms.cz Therefore, a robust purification and characterization process is essential to obtain the final product with high purity.

The most common technique for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czresearchgate.net This method separates the target peptide from impurities based on differences in hydrophobicity. lcms.cz The crude peptide mixture is dissolved in an aqueous mobile phase and loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile) is then applied to elute the components, with more hydrophobic species being retained longer on the column. researchgate.net Trifluoroacetic acid (TFA) is often used as an ion-pairing agent in the mobile phase to improve peak shape and resolution. lcms.cz

Once purified, the identity and purity of the this compound peptide are confirmed using a combination of analytical techniques:

Analytical RP-HPLC: Used to assess the purity of the final product. mdpi.com

Mass Spectrometry (MS): Provides the molecular weight of the peptide, confirming its identity. mdpi.comchromatographyonline.com Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

Amino Acid Analysis (AAA): Determines the amino acid composition of the peptide, verifying that the correct amino acids are present in the correct ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the peptide. mdpi.com

A typical workflow for the purification and analysis of a synthetic peptide is outlined below:

| Step | Technique | Purpose |

| 1. Purification | Preparative RP-HPLC | To isolate the target peptide from synthetic impurities. researchgate.net |

| 2. Purity Assessment | Analytical RP-HPLC | To determine the purity of the isolated peptide. mdpi.com |

| 3. Identity Confirmation | Mass Spectrometry (MS) | To verify the molecular weight of the peptide. mdpi.com |

| 4. Compositional Analysis | Amino Acid Analysis (AAA) | To confirm the amino acid composition and stoichiometry. |

| 5. Structural Elucidation | NMR Spectroscopy | To determine the three-dimensional structure of the peptide. mdpi.com |

Structural Elucidation and Conformational Analysis of Glycyl Seryl Histidyl Lysine

Spectroscopic Methods for Primary and Secondary Structure Determination

Spectroscopic techniques are indispensable for probing the structural features of peptides in solution. These methods provide insights into both the primary sequence and the adoption of secondary structural elements like helices and turns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. conicet.gov.ar For a tetrapeptide like Glycyl-seryl-histidyl-lysine, 1H NMR would reveal key information about the local environment of each proton. Chemical shifts of amide protons and alpha-protons are particularly sensitive to the backbone conformation. researchgate.net For instance, the chemical shifts for amino acid residues in a random coil conformation are well-established and can serve as a baseline for identifying structural deviations. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY and NOESY, would be employed to establish through-bond and through-space connectivities, respectively. The analysis of 3JHNα coupling constants can provide information on the dihedral angle φ, which is a key determinant of the peptide backbone's conformation. researchgate.net The presence of nuclear Overhauser effects (NOEs) between non-adjacent residues can indicate the presence of turns or other folded structures. elifesciences.org The solution-state conformation of peptides is often a dynamic equilibrium of multiple states, and NMR is adept at characterizing these populations. nih.gov

The pH of the solution significantly influences the protonation state of the histidine and lysine (B10760008) side chains, which in turn affects the peptide's conformation. NMR titration experiments, where spectra are recorded at different pH values, can reveal these conformational changes. mdpi.com For example, the imidazole (B134444) ring of histidine has a pKa around 6.5, and its protonation state can lead to distinct conformational preferences. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. harvard.edu In peptides, the primary source of the CD signal in the far-UV region (185-250 nm) is the peptide backbone, making it an excellent technique for estimating secondary structure content. harvard.edursc.org

A random coil conformation, which is common for short, unstructured peptides in solution, typically shows a strong negative band around 195 nm. harvard.eduresearchgate.net The presence of ordered structures like α-helices or β-sheets would give rise to characteristic CD spectra. harvard.edu For instance, an α-helix is characterized by negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm. harvard.edu While a short tetrapeptide like this compound is unlikely to form a stable α-helix or β-sheet on its own, it could adopt turn-like structures that would also have distinct CD signatures. rsc.org The CD spectrum of a peptide can be influenced by environmental factors such as pH and temperature, providing further insights into its conformational stability. researchgate.netuliege.be

Mass Spectrometry-Based Approaches for Sequence Verification and Structural Insights

Mass spectrometry (MS) is a fundamental tool for verifying the primary structure of peptides by providing an accurate mass measurement of the molecule and its fragments. nih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the peptide for analysis. broadinstitute.org

Tandem mass spectrometry (MS/MS) is employed for de novo sequencing, where the peptide is fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence. broadinstitute.orgpublish.csiro.aupublish.csiro.au This process confirms the this compound sequence. The fragmentation pattern can also sometimes provide subtle clues about the peptide's conformation, although this is not its primary application. pnas.org

X-ray Crystallography and Advanced Diffraction Techniques for Solid-State Structures

While solution-state techniques provide information about dynamic conformations, X-ray crystallography offers a high-resolution, static picture of the peptide's structure in the solid state. nih.gov To date, a specific crystal structure for the isolated tetrapeptide this compound has not been prominently reported in publicly available databases. However, studies on similar short peptides and complexes containing these amino acids provide valuable insights into how they might pack and interact in a crystalline lattice. researchgate.netresearchgate.netarchive.org

In a crystal, the peptide would adopt a specific conformation influenced by intermolecular interactions, such as hydrogen bonds and van der Waals forces. researchgate.net The conformation observed in the solid state may or may not be representative of the major conformations in solution. nih.gov Advanced diffraction techniques could potentially be used to study the electron density distribution and further refine the understanding of bonding and intermolecular interactions.

Conformational Dynamics and Flexibility in Tetrapeptides

Tetrapeptides are generally flexible molecules, existing as an ensemble of rapidly interconverting conformations in solution. rsc.orgnih.gov This dynamic nature is a key aspect of their structure. The conformational landscape of a tetrapeptide is governed by the rotational freedom around the various single bonds in the backbone and side chains. msu.edu

Molecular dynamics (MD) simulations are a computational method used to explore the conformational space and dynamics of peptides. acs.orgresearchgate.netnih.gov These simulations can provide a detailed picture of the different conformations the peptide can adopt and the timescales of transitions between them. For this compound, MD simulations would likely reveal a range of extended and more compact, turn-like structures. The flexibility is not uniform along the peptide chain; some regions may be more constrained than others due to local interactions. nih.gov

Influence of Glycine (B1666218), Serine, Histidine, and Lysine Side Chains on Tetrapeptide Conformation

The side chains of the constituent amino acids play a crucial role in determining the conformational preferences of the tetrapeptide. nih.govnih.gov

Glycine: With only a hydrogen atom as its side chain, glycine imparts significant conformational flexibility to the peptide backbone. nih.gov Its lack of a bulky side chain allows it to adopt a wider range of φ and ψ dihedral angles than other amino acids.

Serine: The hydroxyl group in the serine side chain can act as both a hydrogen bond donor and acceptor. This allows for the formation of intramolecular hydrogen bonds with the peptide backbone or other side chains, which can stabilize specific turn-like conformations.

Histidine: The imidazole side chain of histidine is particularly influential due to its aromaticity and its ability to change its protonation state near physiological pH. nih.gov It can participate in cation-π interactions when protonated and can also form hydrogen bonds. nih.gov The conformation around the histidine residue is likely to be pH-dependent. researchgate.net

The interplay of these side chains—the flexibility of glycine, the hydrogen-bonding capacity of serine, the versatile interactions of histidine, and the charged nature of lysine—collectively shapes the conformational ensemble of this compound. elifesciences.org

Molecular Interactions and Recognition Mechanisms Involving Glycyl Seryl Histidyl Lysine

General Principles of Peptide-Target Molecular Recognition

The specific interaction between a peptide and its target molecule, be it a protein, a metal ion, or another biomolecule, is governed by the principles of molecular recognition. This process relies on a combination of non-covalent forces that collectively determine the specificity and affinity of the binding. nih.gov Key interactions include:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In peptides, the backbone amide and carbonyl groups, as well as side chains like serine, histidine, and lysine (B10760008), are potent hydrogen bond donors and acceptors.

Electrostatic Interactions: These are the attractive or repulsive forces between charged groups. The positively charged side chain of lysine and the potentially charged imidazole (B134444) ring of histidine can form strong salt bridges with negatively charged groups on a target molecule.

Van der Waals Forces: These are weak, short-range attractions that occur between all atoms. While individually weak, the cumulative effect of many van der Waals contacts over a complementary surface area significantly contributes to binding affinity. nih.govrsc.org

Hydrophobic Effect: This is the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment. While Glycyl-seryl-histidyl-lysine is generally hydrophilic, the aliphatic portions of the lysine and histidine side chains can participate in hydrophobic interactions.

The specificity of these interactions is dictated by molecular complementarity, where the shape and chemical properties of the peptide's binding surface match those of its target. fiveable.me This can be conceptualized by models such as the "lock-and-key" theory, where the peptide and target have pre-formed complementary shapes, or the "induced fit" model, where binding induces conformational changes in one or both partners to achieve optimal complementarity. fiveable.mefiveable.me

Metal Ion Coordination Chemistry of the Tetrapeptide

The presence of multiple potential donor atoms in its sequence makes this compound an effective chelator for various metal ions. The coordination chemistry is primarily dictated by the N-terminal amino group, the imidazole ring of histidine, and the peptide backbone amide nitrogens. nih.govscispace.com

Histidine-Mediated Metal Binding Properties

The histidine residue is a crucial component in the metal-binding capabilities of many peptides and proteins. acs.org Its imidazole side chain is a versatile ligand that can coordinate with a variety of divalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). researchgate.netnih.gov The nitrogen atoms of the imidazole ring act as Lewis bases, donating electron pairs to the metal ion. researchgate.net Studies on histidine-containing peptides show that the imidazole moiety is often a primary anchoring site for metal ion coordination. acs.orgresearchgate.net In many cases, the coordination involves the N-terminal amino group, the imidazole nitrogen of the histidine residue, and two deprotonated amide nitrogens from the peptide backbone, forming a stable square-planar complex. nih.gov This arrangement is a common motif for Cu²⁺ and Ni²⁺ binding in peptides with a histidine at the third position.

Lysine Side Chain Contributions to Metal Interactions

The role of the lysine side chain in direct metal coordination is less straightforward and often pH-dependent. The ε-amino group of lysine has a high pKa (around 10.5), meaning it is protonated and positively charged at physiological pH. escholarship.org This positive charge generally prevents it from acting as a direct ligand for a cationic metal ion.

However, the lysine side chain can still influence metal-peptide complex formation in several ways:

At alkaline pH, the deprotonation of the ε-amino group allows it to participate in coordination, although this is not typically observed under physiological conditions. researchgate.nettandfonline.com

The aliphatic portion of the lysine side chain can fold over the coordination plane, effectively shielding the metal complex from the surrounding solvent (water) or other potential ligands. nih.gov This can enhance the stability of the complex.

NMR studies on similar peptides have shown that even without direct coordination, the proximity of the lysine side chain to the metal-binding site can cause observable chemical shift changes in its protons, indicating a defined structural arrangement. nih.gov

Stoichiometry and Stability of Metal-Peptide Complexes

The interaction between a peptide and a metal ion can result in the formation of multiple complex species in solution, each with a specific stoichiometry (metal-to-ligand ratio) and stability. The stability of these complexes is quantified by stability constants (log β), where a higher value indicates a more stable complex.

Below is a table of representative stability constants for various metal-peptide complexes, illustrating the high affinity of histidine-containing peptides for certain metal ions.

| Metal Ion | Peptide Ligand | Stoichiometry (Metal:Ligand) | Log of Overall Stability Constant (log β) | Conditions |

| Cu²⁺ | Glycyl-L-histidyl-L-lysine | 1:1 | 10.73 (ML), 16.25 (MLH-1), 22.84 (MLH-2) | 25 °C, 0.15 M NaCl nih.gov |

| Ni²⁺ | Glycyl-L-histidyl-L-lysine | 1:1 | 7.97 (ML), 14.28 (MLH-1), 21.67 (MLH-2) | 25 °C, 0.1 M NaClO₄ scispace.com |

| Zn²⁺ | Histidine | 1:1 | 6.53 | 20 °C, 0.15 M KCl iupac.org |

| Zn²⁺ | Histidine | 1:2 | 11.77 | 20 °C, 0.15 M KCl iupac.org |

Note: ML represents the complex of the metal and the fully deprotonated ligand. MLH-x represents complexes where 'x' protons have been displaced from the peptide backbone amides.

Potential for Protein-Peptide Interactions

The structural features of this compound suggest it has the potential to interact with various proteins. The positively charged lysine and the versatile histidine residue are key mediators of such interactions. For instance, the related tripeptide GHK has been shown to interact with the angiotensin II AT1 receptor. nih.gov This interaction highlights how short, histidine-containing peptides can bind to specific sites on large protein receptors.

Potential interaction mechanisms include:

Electrostatic Steering: The positive charge of the lysine residue could guide the peptide towards negatively charged patches on a protein's surface.

Specific Pocket Binding: The peptide could fit into a specific binding pocket on a protein, forming a network of hydrogen bonds and van der Waals contacts, similar to how enzyme inhibitors or receptor ligands function.

Modulation of Protein-Protein Interactions: By binding at an interface, the peptide could disrupt or stabilize existing protein-protein complexes. Studies on seryl-tRNA synthetases, for example, show how these enzymes engage in numerous protein-protein interactions to regulate cellular processes beyond their canonical role in translation. mdpi.com

Interactions with Other Biomolecules (e.g., Nucleic Acids, Lipids)

Beyond proteins, the chemical properties of this compound allow for potential interactions with other essential biomolecules like nucleic acids and lipids.

Nucleic Acids: DNA and RNA are polyanions due to their phosphate (B84403) backbones. The positively charged lysine side chain of the tetrapeptide could engage in electrostatic interactions with the negatively charged phosphate groups of nucleic acids. Peptides rich in both histidine and lysine (HK peptides) have been specifically designed and studied as carriers for nucleic acids like plasmids and siRNA. nih.gov In these systems, the lysine residues are crucial for binding and condensing the nucleic acid, while the histidine residues aid in endosomal escape due to their buffering capacity. nih.gov

Lipids: Cell membranes are composed of lipid bilayers. The charged headgroups of phospholipids (B1166683) present a potential interaction site. Atomistic molecular dynamics simulations have shown that basic amino acids like lysine and arginine have strong interactions with the phosphate groups of lipid headgroups. escholarship.org The positively charged lysine in this compound could anchor the peptide to the surface of a lipid membrane, while the other residues could either extend into the aqueous phase or shallowly insert into the interfacial region. This interaction could potentially influence membrane properties or mediate the peptide's transport across the membrane. escholarship.org

Role of Charged Amino Acid Residues (Histidine, Lysine) in Electrostatic Interactions

The electrostatic character of the tetrapeptide this compound (GSHL) is fundamentally governed by its two charged amino acid residues: histidine (His) and lysine (Lys). These residues confer upon the peptide the ability to engage in significant electrostatic interactions, which are crucial for its molecular recognition and binding to biological targets. The nature of these interactions is dictated by the distinct properties of the lysine and histidine side chains.

Lysine's Role as a Stable Cationic Anchor

The lysine residue possesses a primary amino group (-NH2) on its side chain, which has a pKa value of approximately 10.5. nih.gov Consequently, at physiological pH (around 7.4), this group is protonated, carrying a stable positive charge (-NH3+). This permanent cationic nature allows lysine to act as a reliable anchor for electrostatic interactions with negatively charged molecules or surfaces. In peptides containing both histidine and lysine, the lysine residue is important for binding to negatively charged phosphates, such as those found in nucleic acids. researchgate.net This consistent positive charge facilitates strong, non-covalent salt bridges with anionic counterparts like the carboxylate groups (e.g., from aspartic acid or glutamic acid) on receptor proteins or phosphate groups on cell membranes. researchgate.netmdpi.com Studies on various lysine-containing peptides demonstrate that these electrostatic attractions are a primary driving force for the initial association between a peptide and its binding partner. mdpi.comwhiterose.ac.uk

Histidine's Role as a pH-Dependent Modulator

The histidine residue provides a unique and dynamic component to the peptide's electrostatic profile. Its imidazole side chain has a pKa of approximately 6.0, meaning its protonation state, and therefore its charge, is sensitive to small shifts in pH around physiological levels. nih.govweizmann.ac.il

At neutral or slightly alkaline environments (pH > 6.0): The imidazole ring is largely deprotonated and neutral. oup.com This ability to switch from a charged to a neutral state allows histidine to function as a "pH sensor" or molecular switch, modulating the peptide's binding affinity in response to its environment. weizmann.ac.illu.se

This pH sensitivity allows for a tunable interaction mechanism. For instance, a peptide might bind to a cell surface at neutral pH and then, upon internalization into an acidic endosome, the protonation of histidine could trigger a conformational change or dissociation from its receptor. researchgate.netnih.gov Research on histidine-lysine (HK) peptides shows that while lysine provides a constant binding force, histidine's variable charge is critical for functions like endosomal escape. researchgate.net The protonation of histidine in the acidic endosome increases the peptide's charge and disruptive potential, aiding the release of cargo into the cytosol. researchgate.netnih.gov

The combination of a fixed positive charge from lysine and a variable positive charge from histidine in the this compound sequence suggests a sophisticated mechanism for molecular recognition. The peptide can maintain a baseline electrostatic attraction via its lysine residue while fine-tuning its binding strength and functional activity in response to the local pH environment through its histidine residue. nih.govresearchgate.net This interplay is central to its interaction with diverse biological targets. acs.orgnih.gov

Interactive Data Table: Electrostatic Properties of Histidine and Lysine

| Amino Acid Residue | Side Chain Group | pKa | Charge at pH 5.5 | Charge at pH 7.4 | Primary Role in Electrostatic Interactions |

| Histidine | Imidazole | ~6.0 nih.gov | Positive (+) | Partially Positive / Neutral nih.gov | pH-dependent modulation, molecular switch weizmann.ac.il |

| Lysine | ε-amino | ~10.5 nih.gov | Positive (+) | Positive (+) | Stable cationic anchor, strong salt bridges researchgate.netmdpi.com |

Post Translational Modifications Ptms and Their Implications for Glycyl Seryl Histidyl Lysine

Serine Phosphorylation: Enzymatic Mechanisms and Regulatory Potential

Serine phosphorylation is one of the most common and well-studied PTMs, playing a pivotal role in regulating cellular signaling. creative-proteomics.comresearchgate.net

Enzymatic Mechanisms: The phosphorylation of the serine residue in Glycyl-seryl-histidyl-lysine is catalyzed by a class of enzymes known as serine/threonine kinases. wikipedia.org The mechanism involves the transfer of the terminal (γ) phosphate (B84403) group from a donor molecule, almost universally adenosine (B11128) triphosphate (ATP), to the hydroxyl (-OH) group of the serine side chain. thermofisher.com This reaction is initiated by an enzyme base that facilitates a nucleophilic attack by the serine's oxygen on the γ-phosphate of ATP, resulting in the formation of a phosphoserine residue and adenosine diphosphate (B83284) (ADP). thermofisher.com

This modification is reversible; the removal of the phosphate group is carried out by another class of enzymes called protein phosphatases, which catalyze the hydrolysis of the phosphate group. thermofisher.combohrium.com The dynamic balance between kinase and phosphatase activity determines the phosphorylation state of the peptide at any given time. thermofisher.com

Regulatory Potential: The addition of a negatively charged phosphate group can induce significant conformational changes in the peptide. thermofisher.comwikipedia.org This can have several regulatory consequences:

Altered Molecular Interactions: Phosphorylation can create or disrupt binding sites for other proteins or molecules, thereby controlling the assembly of signaling complexes. nih.gov

Switching Activity: The conformational change can directly switch the peptide's biological activity "on" or "off". wikipedia.org

Influencing Further PTMs: The presence of a phosphate group can promote or inhibit subsequent modifications on nearby residues, a phenomenon known as PTM crosstalk. nih.gov

For the this compound tetrapeptide, phosphorylation at the serine residue would introduce a significant negative charge, potentially altering its interaction with cellular targets and influencing the accessibility of the adjacent histidine and lysine (B10760008) residues to other modifying enzymes.

| Enzyme Class | Function | Cofactor/Substrate |

|---|---|---|

| Protein Kinases (Ser/Thr specific) | Adds a phosphate group to the serine residue | ATP |

| Protein Phosphatases | Removes the phosphate group from the phosphoserine residue | Water |

Lysine Acylation and Ubiquitination: Pathways and Functional Consequences

The lysine residue, with its primary amine on the side chain, is a versatile target for numerous PTMs, most notably acylation and ubiquitination. nih.gov

Lysine Acetylation: This is a reversible modification involving the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of the lysine side chain. researchgate.net The reaction is catalyzed by enzymes called lysine acetyltransferases (KATs). frontiersin.org This modification neutralizes the positive charge of the lysine residue, which can significantly impact electrostatic interactions.

Lysine Succinylation: This modification involves the addition of a succinyl group from succinyl-coenzyme A (succinyl-CoA). nih.govsciopen.com Unlike acetylation, succinylation changes the charge of the lysine residue from positive (+1) to negative (-1) and adds a larger, bulkier group. sciopen.com Recent studies have shown that some enzymes, like lysine acetyltransferase 2A (KAT2A), can also function as lysine succinyltransferases (KSTs). nih.govresearchgate.net

Lysine residues can also be acylated through non-enzymatic pathways, driven by the presence of reactive acyl-CoA molecules. frontiersin.orgnih.gov This is particularly prevalent in cellular compartments with high concentrations of these metabolites, such as mitochondria, where acetyl-CoA levels can be very high. frontiersin.orgnih.gov The elevated pH in the mitochondrial matrix (around 8.0) facilitates the nucleophilic attack of the lysine's amino group on the thioester bond of acetyl-CoA. frontiersin.orgnih.gov Other reactive species like acyl phosphates can also lead to non-enzymatic lysine acylation. frontiersin.orgnih.gov This non-enzymatic pathway is considered a significant source of protein acylation, potentially leading to cumulative modifications over time. nih.gov

Ubiquitination is a highly regulated process where ubiquitin, a 76-amino acid polypeptide, is attached to the lysine residue. thermofisher.comyoutube.com This process involves a three-step enzymatic cascade:

E1 (Ubiquitin-activating enzyme): Activates ubiquitin in an ATP-dependent manner.

E2 (Ubiquitin-conjugating enzyme): Receives the activated ubiquitin from the E1 enzyme.

E3 (Ubiquitin ligase): Recognizes the specific substrate (the tetrapeptide in this case) and facilitates the transfer of ubiquitin from the E2 enzyme to the lysine residue of the target. biorxiv.org

The initial attachment can be a single ubiquitin molecule (monoubiquitination) or can be followed by the formation of a polyubiquitin (B1169507) chain. thermofisher.com The type of linkage in the polyubiquitin chain determines the functional outcome. Chains linked via lysine-48 of ubiquitin typically target the protein for degradation by the proteasome, whereas lysine-63 linkages are often involved in non-proteolytic signaling pathways, such as DNA repair and receptor endocytosis. nih.govnih.govembopress.org

| Modification | Pathway | Key Molecules/Enzymes | Effect on Lysine Charge | Primary Consequence |

|---|---|---|---|---|

| Acetylation | Enzymatic | Lysine Acetyltransferases (KATs), Acetyl-CoA | Neutralization (+1 to 0) | Altered electrostatic interactions |

| Succinylation | Enzymatic | Lysine Succinyltransferases (KSTs), Succinyl-CoA | Inversion (+1 to -1) | Significant change in charge and structure |

| Acylation | Non-Enzymatic | High concentrations of Acyl-CoA or Acyl-phosphates | Varies (e.g., Neutralization for Acetylation) | Metabolic state-dependent modification |

| Ubiquitination | Enzymatic | E1, E2, E3 enzyme cascade, Ubiquitin | No change | Protein degradation or signaling |

Other Potential Modifications at Glycine (B1666218) and Histidine Residues

Glycine: The N-terminal glycine residue can be a target for N-myristoylation. This modification involves the attachment of myristate, a C14 saturated fatty acid, to the α-amino group of an N-terminal glycine. thermofisher.com This process is catalyzed by N-myristoyltransferase and typically occurs after the removal of the initiator methionine residue. thermofisher.com This lipid modification provides a hydrophobic anchor that can target the peptide to cellular membranes. youtube.com

Histidine: Histidine residues are known to undergo a variety of PTMs, including phosphorylation, methylation, hydroxylation, and ribosylation. rsc.orgtandfonline.com Histidine methylation, in particular, has gained recent attention as an important regulatory modification. nih.govtsukuba.ac.jp It is catalyzed by specific protein histidine methyltransferases. nih.gov These modifications can alter the charge and hydrogen-bonding capacity of the histidine imidazole (B134444) ring, thereby affecting the peptide's structure and function. rsc.org

Hypothetical Cellular and Biochemical Roles of Glycyl Seryl Histidyl Lysine

General Mechanisms of Short Peptide Signaling and Biological Activity

Short peptides, typically comprising fewer than 40-50 amino acids, are significant signaling molecules in a vast array of biological processes. fiveable.me They can act as hormones, neurotransmitters, and cellular growth factors, mediating cell-to-cell communication. genome.jp Their mechanisms of action are diverse and depend on their amino acid sequence, structure, and the cellular context.

One well-studied example of a short peptide with systemic effects is Glycyl-L-histidyl-L-lysine (GHK), which shares two amino acids with the subject tetrapeptide. GHK exhibits a wide range of biological activities, including promoting wound healing, stimulating blood vessel and nerve outgrowth, and increasing the synthesis of collagen and elastin. creative-proteomics.comresearchgate.net It often exerts its effects by forming a complex with copper (GHK-Cu), which can influence the expression of numerous genes and modulate multiple biochemical pathways. creative-proteomics.comnih.gov GHK-Cu has been shown to have anti-inflammatory and antioxidant properties, contributing to its protective and regenerative actions. researchgate.netnih.gov

The signaling pathways for short peptides can be initiated through several mechanisms:

Receptor Binding: Many short peptides act by binding to specific receptors on the cell surface, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases. This binding event triggers intracellular signaling cascades that lead to a physiological response.

Enzyme Modulation: Peptides can directly interact with enzymes, either at the active site or at allosteric sites, to enhance or inhibit their activity.

Ion Channel Interaction: Some peptides can modulate the activity of ion channels, thereby altering cellular membrane potential and signaling.

Gene Expression Regulation: As seen with GHK-Cu, some peptides can influence gene expression, leading to long-term changes in cellular function. creative-proteomics.comnih.gov

Given these general mechanisms, it is plausible that Glycyl-seryl-histidyl-lysine could function as a signaling molecule, potentially interacting with cell surface receptors or modulating enzymatic activity, influenced by the unique properties of its constituent amino acids.

Roles of Constituent Amino Acids in Broader Cellular Processes

The hypothetical functions of this compound are intrinsically linked to the biochemical properties of its amino acid building blocks: Glycine (B1666218), Serine, Histidine, and Lysine (B10760008).

Glycine is the simplest amino acid, yet it plays a profound role in cellular metabolism and structure. metabolon.com It is a key component of many biological molecules and contributes significantly to metabolic regulation and anti-oxidative reactions. drugbank.com

Metabolic Precursor: Glycine is a precursor for a variety of important metabolites, including creatine (B1669601) (essential for energy storage in muscle), heme (the prosthetic group of hemoglobin), purines (for DNA and RNA synthesis), and glutathione (B108866) (a major antioxidant). drugbank.comscispace.com

Structural Role: Glycine's small size allows it to fit into tight spaces in protein structures, which is particularly crucial for the triple helix formation of collagen, the most abundant protein in mammals. metabolon.com

Neurotransmission: In the central nervous system, glycine acts as an inhibitory neurotransmitter, binding to glycine receptors (GlyR) and causing an influx of chloride ions that hyperpolarizes neurons. scispace.com

Anti-inflammatory and Cytoprotective Effects: Supplemental glycine has been shown to protect muscle mass in various wasting conditions and possesses anti-inflammatory properties. scispace.comresearchgate.net It can modulate the activation of inflammatory cells and reduce the production of reactive oxygen species (ROS). scispace.com

| Function | Description | Key Molecules Involved |

|---|---|---|

| Metabolic Precursor | Serves as a building block for essential biomolecules. | Creatine, Heme, Purines, Glutathione |

| Structural Role | Integral to the unique triple helix structure of collagen due to its small size. | Collagen |

| Neurotransmission | Acts as an inhibitory neurotransmitter in the central nervous system. | Glycine Receptors (GlyR) |

| Cytoprotection | Exhibits anti-inflammatory and antioxidant properties, protecting cells from damage. | Glutathione, Inflammatory Cytokines |

Serine is a non-essential amino acid that is central to numerous metabolic and signaling pathways, playing a critical role in cell proliferation and function. nih.govnih.gov

One-Carbon Metabolism: The de novo serine synthesis pathway (SSP) is a key contributor to one-carbon metabolism, providing one-carbon units for the synthesis of nucleotides (purines and thymidylate) and for the methylation of DNA, RNA, and proteins. researchgate.netnih.gov

Biosynthetic Precursor: Serine is a precursor for the synthesis of several other amino acids, including glycine and cysteine, as well as complex lipids like phospholipids (B1166683) and sphingolipids. nih.gov

Signal Transduction: Serine residues in proteins are major targets for phosphorylation by serine/threonine kinases. This post-translational modification is a fundamental mechanism for regulating protein activity and signal transduction in response to extracellular stimuli. mdpi.com

Neuromodulation: D-serine, synthesized from L-serine in astrocytes, is a crucial co-agonist of NMDA receptors in the brain, playing a vital role in synaptic plasticity and neurotransmission. researchgate.net

| Function | Description | Key Pathways/Molecules |

|---|---|---|

| One-Carbon Metabolism | Provides one-carbon units essential for nucleotide synthesis and methylation reactions. | Serine Synthesis Pathway (SSP), Folate Cycle |

| Biosynthetic Precursor | Serves as a building block for other amino acids and complex lipids. | Glycine, Cysteine, Phospholipids, Sphingolipids |

| Signal Transduction | Key target for phosphorylation, a major mechanism for regulating protein function. | Serine/Threonine Kinases, MAP Kinase Pathway |

| Neuromodulation | Precursor to D-serine, a co-agonist of NMDA receptors involved in synaptic plasticity. | NMDA Receptors |

Histidine possesses a unique imidazole (B134444) side chain, which has a pKa near physiological pH. This property makes histidine a versatile participant in a variety of biochemical functions. nih.gov

Enzyme Catalysis: The imidazole side chain of histidine can act as both a proton donor and acceptor at physiological pH, making it a common residue in the active sites of enzymes, such as in the catalytic triad (B1167595) of serine proteases. nih.govwikipedia.org

Physiological Buffering: Due to its pKa, histidine is an effective physiological buffer, helping to maintain pH homeostasis in tissues and fluids. This is particularly important in hemoglobin, where histidine residues contribute to the Bohr effect.

Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions like zinc, copper, and iron. nih.govnih.gov This is crucial for the structure and function of many metalloproteins and enzymes, such as carbonic anhydrase. nih.gov

Precursor to Histamine: Histidine is the metabolic precursor to histamine, a biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission. youtube.com

| Function | Description | Examples |

|---|---|---|

| Enzyme Catalysis | Acts as a proton shuttle in the active sites of many enzymes. | Serine Proteases (e.g., Trypsin), Carbonic Anhydrase |

| Physiological Buffering | Helps maintain pH balance in biological systems. | Hemoglobin |

| Metal Ion Coordination | Binds to metal ions, stabilizing protein structure and function. | Zinc-finger proteins, Metallothioneins |

| Metabolic Precursor | Serves as the starting material for the synthesis of histamine. | Histamine |

Lysine is an essential amino acid with a positively charged side chain that is involved in a wide range of cellular activities, from protein structure to epigenetic regulation. creative-proteomics.comwikipedia.org

Protein Structure: Lysine's long, flexible side chain with a terminal primary amino group often participates in hydrogen bonding and salt bridges, contributing to the stability of protein structures. wikipedia.orgcreative-proteomics.com In structural proteins like collagen, lysine residues are crucial for the formation of cross-links that provide tensile strength. wikipedia.org

Post-Translational Modifications: The ε-amino group of lysine is a major site for a variety of post-translational modifications, including acetylation, methylation, and ubiquitination. creative-proteomics.comwikipedia.org These modifications, particularly on histone proteins, are fundamental to the regulation of gene expression and chromatin structure. creative-proteomics.com

Metabolic Roles: Lysine is a precursor for the synthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for beta-oxidation. wikipedia.org It also plays a role in calcium homeostasis by aiding in its absorption. fiveable.me

| Function | Description | Key Processes/Molecules |

|---|---|---|

| Protein Structure | Contributes to protein stability through hydrogen bonds and salt bridges; essential for collagen cross-linking. | Collagen, Elastin |

| Epigenetic Regulation | Key site for post-translational modifications on histones that regulate gene expression. | Histone Acetylation, Methylation, Ubiquitination |

| Metabolic Precursor | Required for the synthesis of carnitine, which is vital for fatty acid metabolism. | Carnitine, Beta-oxidation |

| Mineral Homeostasis | Aids in the intestinal absorption of calcium. | Calcium transport |

Potential Modulation of Enzymatic Activities by the Tetrapeptide

Peptides can modulate enzymatic activity through various mechanisms that extend beyond simple competitive inhibition. The regulation of peptidases, for example, can occur through allosteric modulation, where a peptide binds to a site distinct from the active site, inducing a conformational change that alters the enzyme's catalytic efficiency. nih.gov

Given its composition, this compound has several features that could hypothetically allow it to modulate enzymatic activities:

Histidine's Catalytic and Coordination Abilities: The histidine residue, with its imidazole side chain, could directly participate in enzymatic reactions by acting as a proton shuttle or by coordinating with a metal cofactor in the enzyme's active site. nih.gov

Serine's Potential for Phosphorylation: The serine residue could be a target for phosphorylation by a kinase. If the tetrapeptide were to bind to a protein, this phosphorylation event could serve as a switch to modulate the protein's function.

Lysine's Charged Side Chain: The positively charged lysine residue could facilitate binding to negatively charged pockets on an enzyme's surface, potentially at an allosteric site or an exosite, thereby influencing the enzyme's conformation and activity. nih.gov

Hypothetical Influence on Protein Stability and Aggregation in Biological Systems

The tetrapeptide this compound (GSHL) is composed of four distinct amino acids—glycine, serine, histidine, and lysine—each contributing unique physicochemical properties that could hypothetically influence the stability and aggregation of larger proteins in a biological context. While direct experimental evidence on the specific effects of this tetrapeptide is not available, its potential roles can be inferred from the known behaviors of its constituent amino acids and similar peptide structures.

The histidine residue in GSHL introduces a pH-sensitive element. With an imidazole side chain that has a pKa near physiological pH, histidine can exist in both protonated (positively charged) and neutral states. This property allows it to act as a proton donor or acceptor, potentially participating in catalytic functions or pH-dependent conformational changes. Studies on histidine-containing peptides have shown that they can modulate the assembly of amyloid-like structures and reduce protein-protein interactions, which may inhibit aggregation. The imidazole side chain of histidine can engage in electrostatic and hydrogen-bonding interactions that could disrupt the formation of intermolecular beta-sheets, a hallmark of protein aggregation.

Lysine, a positively charged amino acid at physiological pH, can contribute to protein stability through the formation of salt bridges with negatively charged residues like aspartate or glutamate. These electrostatic interactions can be crucial for maintaining the native three-dimensional structure of a protein. However, lysine residues on the protein surface can also be targets for proteases, potentially leading to degradation. The accessibility of the lysine residue within a GSHL motif would therefore be a critical determinant of its impact on protein stability. Furthermore, modifications to lysine's side chain, such as ubiquitination or acetylation, can significantly alter a protein's stability and function.

The combination of these four amino acids in the this compound sequence suggests a multi-faceted hypothetical role in protein stability and aggregation. The peptide could act as a stabilizing element by enhancing solubility and participating in favorable electrostatic interactions, while also providing the flexibility needed for protein function. Conversely, its inherent flexibility could, under certain conditions, contribute to partially unfolded states that are prone to aggregation. The pH-modulating effect of histidine could be a key factor in preventing aggregation under specific cellular conditions.

The following table summarizes the hypothetical contributions of each amino acid in this compound to protein stability and aggregation:

| Amino Acid | Property | Hypothetical Influence on Protein Stability | Hypothetical Influence on Protein Aggregation |

| Glycine | Smallest amino acid, high flexibility | May increase conformational flexibility, allowing for proper folding and function. | Could potentially contribute to unfolded or misfolded states under stress conditions. |

| Serine | Polar, hydrophilic | Enhances solubility and can form hydrogen bonds, stabilizing surface-exposed loops. | Its hydrophilicity can help to prevent the formation of hydrophobic aggregates. |

| Histidine | Imidazole side chain, pH-sensitive | Can participate in pH-dependent salt bridges and hydrogen bonds, contributing to conformational stability. | May inhibit aggregation by disrupting intermolecular interactions and modulating peptide assembly. |

| Lysine | Positively charged | Can form stabilizing salt bridges with negatively charged residues. | Its positive charge can lead to electrostatic repulsion between protein molecules, preventing aggregation. |

Research on tetrapeptides has indicated their potential to mimic protein turns, which are crucial for protein-protein interactions. A this compound motif located on the surface of a protein could therefore be involved in mediating interactions with other proteins or biomolecules. The stability of such interactions would be influenced by the combined chemical properties of the four residues.

The table below presents hypothetical effects of this compound on different aspects of protein structure and function, based on the properties of its constituent amino acids.

| Parameter | Hypothetical Effect of this compound | Rationale |

| Conformational Stability | May have a context-dependent stabilizing or destabilizing effect. | The formation of salt bridges by lysine and pH-dependent interactions by histidine could be stabilizing. The high flexibility of glycine could be destabilizing in some contexts. |

| Solubility | Likely to increase protein solubility. | The hydrophilic nature of serine and the charged states of histidine and lysine would enhance interaction with water. |

| Aggregation Propensity | Likely to decrease aggregation propensity. | Histidine can interfere with amyloid-like assembly, and the charged nature of lysine can lead to electrostatic repulsion between molecules. |

| pH Sensitivity | Confers pH-dependent structural and interactive properties. | The imidazole group of histidine has a pKa in the physiological range, allowing for changes in charge and interactions with pH fluctuations. |

Methodological Approaches for Investigating Glycyl Seryl Histidyl Lysine in Academic Research

In Vitro Biochemical Assays for Functional Characterization

In vitro biochemical assays are fundamental for determining the intrinsic functions of a peptide, independent of a cellular context. For a peptide like GHK, research has focused on its antioxidant capabilities and its interactions with metal ions and proteins.

Antioxidant Activity Assays: The antioxidant potential of GHK has been characterized using assays that measure its ability to neutralize reactive oxygen species (ROS). An Electron Spin Resonance (ESR) spin-trapping technique has been utilized to identify the specific types of free radicals the peptide can diminish. Studies have shown that GHK effectively reduces signals from hydroxyl (·OH) and peroxyl (ROO·) radicals but not superoxide (B77818) (O2−·) radicals. nih.gov The effect of GHK on hydroxyl radicals was found to be significantly more potent than that of other endogenous antioxidant peptides like carnosine and reduced glutathione (B108866). nih.gov Another method, the Dimethyl-p-phenylenediamine dihydrochloride (B599025) (DMPD) assay, has been used to confirm that GHK can prevent copper-mediated ROS production, demonstrating its ability to mitigate oxidative processes initiated by redox-active metal ions. nih.gov

Protein Aggregation and Metal Chelation Assays: Given the role of metal ions like copper (Cu²⁺) and zinc (Zn²⁺) in promoting pathological protein aggregation, a key functional aspect of GHK is its ability to prevent this process. A common in vitro model involves using Bovine Serum Albumin (BSA) as a substrate and inducing its aggregation with high concentrations of Cu²⁺ or Zn²⁺. nih.gov The extent of aggregation can be measured spectrophotometrically by monitoring changes in turbidity. Research has demonstrated that GHK can both prevent the initial metal-induced aggregation of BSA and reverse existing aggregation by resolubilizing the protein. nih.gov These assays are crucial for characterizing the peptide's potential cytoprotective functions related to metal homeostasis and protein stability.

| Assay Type | Purpose | Key Findings for GHK |

|---|---|---|

| Electron Spin Resonance (ESR) Spin-Trapping | To identify specific free radicals scavenged by the peptide. | Diminished hydroxyl (·OH) and peroxyl (ROO·) radicals, but not superoxide (O2−·). nih.gov |

| DMPD Radical Scavenging Assay | To quantify antioxidant capacity and inhibition of ROS production. | Prevents copper-mediated ROS production. nih.gov |

| Metal-Induced Protein Aggregation Assay | To assess the peptide's ability to prevent the misfolding and aggregation of proteins in the presence of metal ions. | Prevents and reverses Cu²⁺- and Zn²⁺-induced aggregation of Bovine Serum Albumin (BSA). nih.gov |

Cell-Based Assays for Studying Cellular Effects and Pathways

To understand how a peptide influences biological processes at the cellular level, researchers employ a variety of cell-based assays. These experiments, conducted using primary cells or established cell lines, reveal the peptide's effects on cell viability, inflammation, apoptosis, and specific signaling pathways.

Cytotoxicity and Cell Viability Assays: The protective effects of GHK against cellular stressors are often evaluated using viability assays. For instance, the neutral red assay has been used to show that GHK can protect primary central nervous system cells, including microglia and astrocytes, from cell death induced by toxic levels of copper and zinc. nih.gov In models of neuronal injury, where cells like the human neuroblastoma line SH-SY5Y are exposed to the hemoglobin component hemin, GHK has been shown to increase cell survival and decrease the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.gov

Anti-inflammatory and Apoptosis Assays: The peptide's role in modulating inflammation and programmed cell death (apoptosis) is a significant area of investigation. In studies using macrophage cell lines, GHK-Cu has been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) following stimulation with lipopolysaccharide (LPS). antpublisher.com This anti-inflammatory effect is often linked to the suppression of key signaling pathways like NF-κB and p38 MAPK. antpublisher.com In the context of apoptosis, research has demonstrated that GHK can reduce the expression of the pro-apoptotic protein Bax and increase the anti-apoptotic protein Bcl-2, thereby lowering the critical Bax/Bcl-2 ratio. nih.gov

Intracellular ROS and Signaling Pathway Analysis: To measure the peptide's direct impact on intracellular oxidative stress, fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are used. nih.gov In Caco-2 intestinal cells, this method, combined with flow cytometry, has shown that GHK significantly reduces the levels of intracellular ROS induced by chemical stressors. nih.gov Furthermore, investigations into the molecular mechanisms underlying these effects have identified specific signaling pathways. For example, GHK has been found to alleviate neuronal apoptosis by modulating the p38 pathway, which in turn influences the expression of miR-339-5p and its target, Vascular Endothelial Growth Factor A (VEGFA). nih.gov

| Assay / Endpoint | Cell Line(s) Used | Stressor / Stimulus | Observed Effect of GHK |

|---|---|---|---|

| Cell Viability (Neutral Red Assay) | Primary CNS cells (microglia, astrocytes) | Copper (Cu²⁺) and Zinc (Zn²⁺) | Protected against metal-induced cell death. nih.gov |

| Apoptosis (Bax/Bcl-2 ratio, LDH release) | SH-SY5Y (neuroblastoma) | Hemin | Decreased apoptosis and cell damage. nih.gov |

| Inflammation (Cytokine Secretion) | RAW 264.7 (macrophages), NHDF (fibroblasts) | Lipopolysaccharide (LPS), TNF-α | Decreased secretion of IL-6 and TNF-α. antpublisher.commedchemexpress.com |

| Intracellular ROS Levels (DCFH-DA Assay) | Caco-2 (intestinal epithelial) | tert-butyl hydroperoxide | Reduced intracellular ROS levels. nih.gov |

| Collagen Synthesis | Dermal Fibroblasts | Baseline culture conditions | Stimulated collagen synthesis. nih.govresearchgate.net |

Advanced Proteomic and Mass Spectrometry Techniques for Peptide Detection and Quantification

Detecting and quantifying low-molecular-weight peptides like Glycyl-seryl-histidyl-lysine in complex biological matrices such as plasma or urine presents significant analytical challenges. Advanced proteomic and mass spectrometry (MS) methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the primary tools for this purpose due to their high sensitivity and specificity. researchgate.netmdpi.com

The workflow for peptide quantification typically begins with sample preparation to remove interfering high-abundance proteins and other matrix components. mdpi.com This often involves protein precipitation using organic solvents or acids, followed by a cleanup and concentration step like solid-phase extraction (SPE). mdpi.comnih.gov

For accurate quantification, an internal standard is essential. The gold standard is a stable isotope-labeled (SIL) version of the target peptide (e.g., GHK labeled with ¹³C and ¹⁵N). A known amount of this SIL-peptide is spiked into the sample at the beginning of the preparation process. During LC-MS/MS analysis, the instrument separates the analyte from other molecules chromatographically before detecting it in a highly selective manner using modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves isolating the peptide's parent ion (precursor) and then fragmenting it to monitor specific, characteristic product ions. The absolute concentration of the native peptide in the original sample is then calculated from the ratio of its signal intensity to that of the known-concentration SIL internal standard. This approach allows for the development of robust and validated bioanalytical methods capable of measuring peptide concentrations down to the ng/mL or even pg/mL level in clinical and research samples. mdpi.com

| Analytical Step | Technique | Purpose |

|---|---|---|

| Sample Preparation | Protein Precipitation & Solid-Phase Extraction (SPE) | To remove interfering high-abundance proteins and concentrate the target peptide from a complex biological matrix (e.g., plasma). mdpi.com |

| Chromatographic Separation | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To separate the target peptide from other molecules based on hydrophobicity prior to mass analysis. tandfonline.com |

| Mass Analysis & Detection | Tandem Mass Spectrometry (MS/MS) | To specifically detect the peptide by selecting its unique precursor ion mass and characteristic fragment ion masses. researchgate.net |

| Quantification | Stable Isotope-Labeled Internal Standard (SIL-IS) & Selected Reaction Monitoring (SRM) | To achieve accurate and precise absolute quantification by comparing the signal of the native peptide to a known concentration of its heavy-isotope-labeled counterpart. |

Isotope Labeling Strategies for Tracing Peptide Metabolism

Understanding the metabolic fate of a peptide—how it is absorbed, distributed, and broken down in a biological system—is critical for evaluating its bioavailability and mechanism of action. Isotope labeling is a powerful technique used to trace the passage of a molecule through a metabolic pathway. jpt.com This is achieved by synthesizing the peptide with stable (non-radioactive) heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), replacing their naturally abundant lighter counterparts (¹²C, ¹⁴N, ¹H). jpt.com

The resulting labeled peptide is chemically identical to the native version but has a distinct, higher mass that can be detected by a mass spectrometer. jpt.com To study peptide metabolism, this labeled compound is introduced into an in vitro system (e.g., cell culture, plasma stability assay) or an in vivo model. Samples are then collected over time and analyzed by LC-MS/MS.

By tracking the disappearance of the full-length labeled peptide and the appearance of new, "heavy" molecules, researchers can precisely identify metabolic products. For example, if this compound were labeled with ¹³C and ¹⁵N on the lysine (B10760008) residue, the detection of free, labeled lysine in the plasma over time would provide direct evidence of peptide bond cleavage and indicate the rate of degradation. This approach allows for the determination of the peptide's half-life, identification of specific cleavage sites, and characterization of its metabolic byproducts, providing unparalleled insight into its biological stability and processing. nih.gov

| Isotope Labeling Strategy | Common Isotopes Used | Methodology | Information Gained |

|---|---|---|---|

| Full Peptide Labeling | ¹³C, ¹⁵N | Synthesize the peptide with one or more amino acids fully labeled with heavy isotopes. Administer to a system and track the disappearance of the parent mass over time using LC-MS/MS. | Provides data on the peptide's overall clearance rate and metabolic half-life. jpt.com |

| Metabolite Identification | ¹³C, ¹⁵N, ²H | Administer the labeled peptide and use LC-MS/MS to search for signals corresponding to the predicted masses of smaller peptide fragments or individual amino acids that retain the heavy isotope label. | Identifies the specific products of enzymatic degradation, revealing cleavage sites and metabolic pathways. nih.gov |

| Pharmacokinetic Analysis | ¹³C, ¹⁵N, ²H, or radioactive isotopes like ³H | Track the concentration of the labeled peptide and its metabolites in various biological compartments (e.g., blood, urine) over time after administration. | Characterizes the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide. jpt.comdtu.dk |

Computational Modeling and Simulation of Glycyl Seryl Histidyl Lysine

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For Glycyl-seryl-histidyl-lysine, MD simulations can reveal its conformational landscape, identifying the most stable three-dimensional structures and the transitions between them. These simulations provide a detailed picture of the peptide's flexibility, which is crucial for its biological function. nih.govacs.org

The process begins with an initial 3D structure of the peptide, which is then placed in a simulated environment, typically a box of explicit water molecules, to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the subsequent positions of the atoms over a series of very short time steps. mdpi.com Simulations lasting from nanoseconds to microseconds can track the peptide's folding and unfolding, revealing its dynamic nature. nih.gov

Key analyses performed on MD simulation trajectories for this compound include:

Root Mean Square Deviation (RMSD): To assess the stability of the peptide's conformation over time relative to a starting structure.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific residues within the peptide. Glycine (B1666218), lacking a side chain, often confers significant local flexibility. nih.gov

Ramachandran Plots: To analyze the distribution of backbone dihedral angles (phi and psi), which reveals the secondary structure propensities (e.g., tendencies to form turns or extended structures). nih.gov

Hydrogen Bond Analysis: To identify intramolecular hydrogen bonds that stabilize specific conformations. The hydroxyl group of serine and the side chains of histidine and lysine (B10760008) are key participants in hydrogen bonding. wikipedia.org

Cluster Analysis: To group similar conformations sampled during the simulation, thereby identifying the most populated and energetically favorable structural states. nih.gov

For a flexible tetrapeptide like this compound, simulations would likely show a diverse ensemble of conformations rather than a single, rigid structure, highlighting its ability to adapt its shape to interact with different molecular partners. nih.govresearchgate.net

| Parameter/Analysis | Description | Expected Insights for this compound |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the forces between atoms (e.g., AMBER, CHARMM, GROMOS). mdpi.com | Determines the accuracy of the simulation in representing the peptide's physical behavior. |

| Solvent Model | Representation of the solvent, typically explicit water models (e.g., TIP3P, SPC/E). acs.org | Crucial for accurately modeling hydrophobic and hydrophilic interactions influencing peptide conformation. |

| Simulation Time | The total time duration of the simulation, typically in the range of nanoseconds (ns) to microseconds (µs). | Longer simulations allow for more extensive sampling of the conformational space, capturing slower dynamic events. nih.gov |

| RMSF Analysis | Measures the average fluctuation of each atom from its mean position. nih.gov | Highlights flexible regions, likely the N-terminal glycine and the long lysine side chain. |

| End-to-End Distance | The distance between the N-terminus and C-terminus of the peptide. | Indicates the overall compactness or extended nature of the peptide's conformations. nih.gov |

Quantum Chemistry Calculations for Electronic Properties and Reactivity

Quantum chemistry calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity that classical force fields used in MD simulations cannot capture. For this compound, techniques like Density Functional Theory (DFT) can be employed to understand its intrinsic chemical behavior. mdpi.com

A key application is the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. For this compound, these calculations can pinpoint which parts of the molecule are most likely to participate in chemical reactions. The nucleophilic primary amine of the lysine side chain and the imidazole (B134444) ring of histidine are expected to be key sites of reactivity. wikipedia.orgacs.org

Electrostatic potential (ESP) maps can also be generated to visualize the charge distribution on the molecular surface. These maps show electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions, such as those with receptor binding sites or metal ions. The carboxyl and amino termini, along with the charged side chains of histidine and lysine, would be prominent features on an ESP map of this peptide. mdpi.com

| Functional Group | Residue | Predicted Electronic Property/Reactivity |

|---|---|---|

| Amine (N-terminus) | Glycine | Nucleophilic; potential site for acylation. |

| Hydroxyl | Serine | Can act as a hydrogen bond donor and acceptor; potential phosphorylation site. wikipedia.org |

| Imidazole Ring | Histidine | Can act as both a proton donor and acceptor depending on pH; coordinates with metal ions. technologynetworks.com |

| Primary Amine (side chain) | Lysine | Highly nucleophilic and positively charged at physiological pH; key site for acylation and ubiquitination. nih.gov |

| Carboxyl (C-terminus) | Lysine | Negatively charged at physiological pH; involved in electrostatic interactions. |

Docking Studies for Predicting Molecular Interactions and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein) to form a stable complex. mdpi.com For this compound, docking studies can be used to hypothesize how it interacts with biological targets, such as enzymes or cell surface receptors. This is crucial for understanding its mechanism of action.

The process involves generating a large number of possible conformations and orientations of the peptide within the binding site of the target protein. Each of these "poses" is then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. lifesciencessociety.org The results can identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the peptide and the target.

Given the flexibility of this compound, a single docking run may be insufficient. Ensemble docking, where multiple conformations of the peptide (often generated from MD simulations) are docked, can provide a more accurate prediction. mdpi.com Furthermore, post-docking MD simulations can be used to refine the docked pose and assess the stability of the predicted peptide-protein complex. mdpi.com

| Peptide Conformation | Docking Score (kcal/mol) | Key Interacting Residues in Target | Primary Interaction Type |

|---|---|---|---|

| Extended | -7.8 | Aspartic Acid, Glutamic Acid | Electrostatic (with Lysine) |

| Bent (Turn-like) | -8.5 | Asparagine, Serine | Hydrogen Bond (with Serine, Histidine) |

| Compact | -7.2 | Leucine, Phenylalanine | Hydrophobic (with Glycine) |

In Silico Prediction of Post-Translational Modification Sites

Post-translational modifications (PTMs) are covalent modifications to proteins and peptides that occur after their synthesis, playing a critical role in regulating their function. proteobiojournal.com Numerous computational tools, often leveraging machine learning algorithms and large databases of experimentally verified PTMs, have been developed to predict potential modification sites from an amino acid sequence. researchgate.netnih.gov

For this compound, these tools can predict the likelihood of various PTMs occurring on its susceptible residues: serine, histidine, and lysine.

Phosphorylation: The hydroxyl group of serine is a potential site for the addition of a phosphate (B84403) group, a common PTM in cell signaling. khanacademy.org

Glycosylation: The attachment of sugar moieties (glycans) can occur on serine (O-linked glycosylation). mdpi.com

Acetylation, Methylation, Ubiquitination: The primary amine on the lysine side chain is a common target for a wide range of PTMs that can alter charge, stability, and protein-protein interactions. khanacademy.orgnih.gov

These prediction servers typically analyze the sequence context around the potential PTM site, as specific "motifs" are often recognized by the enzymes responsible for the modification. proteobiojournal.com The output is usually a score indicating the confidence of the prediction. While these predictions are not definitive, they provide valuable hypotheses for subsequent experimental validation. researchgate.net

| Residue | Potential PTM | Significance | Example Prediction Tool |

|---|---|---|---|

| Serine (Ser) | Phosphorylation | Regulates signaling pathways by introducing a negative charge. khanacademy.org | NetPhos, GPS |

| Serine (Ser) | O-linked Glycosylation | Affects protein folding, stability, and cell recognition. khanacademy.org | NetOGlyc, GlycoEP |

| Lysine (Lys) | Acetylation | Neutralizes the positive charge, influencing electrostatic interactions. nih.gov | GPS-PAIL, PTMGPT2 nih.gov |

| Lysine (Lys) | Methylation | Maintains positive charge but increases bulkiness and hydrophobicity. nih.gov | BPB-PPMS nih.gov |

| Lysine (Lys) | Ubiquitination | Tags the peptide for degradation or mediates signaling. khanacademy.org | UbPred, BDM-PUB |

Future Research Directions and Advanced Methodological Considerations for Peptides Containing Glycine, Serine, Histidine, and Lysine

Exploration of Specific Receptors or Binding Partners for the Tetrapeptide